molecular formula C8H6O3 B119534 4-Formylbenzoic acid CAS No. 619-66-9

4-Formylbenzoic acid

Cat. No.: B119534
CAS No.: 619-66-9
M. Wt: 150.13 g/mol
InChI Key: GOUHYARYYWKXHS-UHFFFAOYSA-N
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Description

4-Formylbenzoic acid, also known as 4-Carboxybenzaldehyde, is a chemical compound with the molecular formula C8H6O3 and a molecular weight of 150.13. It is characterized by a benzene ring substituted with both an aldehyde and a carboxylic acid group at the para positions. This compound appears as a pale yellow fine crystalline powder and exhibits high thermal stability with a melting point ranging from 247 to 250°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Formylbenzoic acid can be synthesized through the oxidation of aldehydes. One common method involves the use of copper (II) acetylacetonate (Cu(acac)2) and sodium hydroxide (NaOH) as catalysts, with oxygen as the oxidizing agent. The reaction is carried out by flushing a reaction vessel with oxygen, adding the catalysts, and warming the mixture to 50°C before introducing 1,4-Benzenedicarboxaldehyde (terephthalaldehyde) .

Industrial Production Methods: Industrial production methods for this compound include the diazonium salt method, gas phase catalytic oxidation method, and amide dehydration method. these methods often have drawbacks such as high toxicity, long and complicated processes, high industrial application costs, and low yields .

Chemical Reactions Analysis

4-Formylbenzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like oxygen, reducing agents like sodium borohydride, and catalysts like copper (II) acetylacetonate .

Comparison with Similar Compounds

4-Formylbenzoic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its dual functional groups (aldehyde and carboxylic acid) at the para positions, which make it a versatile intermediate in various chemical syntheses.

Properties

IUPAC Name

4-formylbenzoic acid
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InChI

InChI=1S/C8H6O3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5H,(H,10,11)
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InChI Key

GOUHYARYYWKXHS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)O
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Molecular Formula

C8H6O3
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DSSTOX Substance ID

DTXSID3027249
Record name 4-Carboxybenzaldehyde
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Molecular Weight

150.13 g/mol
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Physical Description

White powder; [MSDSonline]
Record name 4-Formylbenzoic acid
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Boiling Point

SUBLIMES BEFORE REACHING BOILING POINT
Record name 4-FORMYLBENZOIC ACID
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Solubility

SLIGHTLY SOLUBLE IN HOT WATER; VERY SOLUBLE IN ALCOHOL; SOLUBLE IN ETHER AND IN CHOLROFORM
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Vapor Pressure

0.000375 [mmHg]
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CAS No.

619-66-9
Record name 4-Formylbenzoic acid
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Melting Point

256 °C
Record name 4-FORMYLBENZOIC ACID
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Synthesis routes and methods I

Procedure details

In a 500-ml titanium autoclave, 15.36 g (0.113 mol) of p-toluic acid, 0.232 g (1.13 mmol) of N-acetoxyphthalimide, 0.112 g (0.45 mmol) of cobalt(II) acetate tetrahydrate, 0.277 g (1.13 mmol) of manganese(II) acetate tetrahydrate and 107 g of acetic acid were placed, the resulting mixture was stirred at 170° C. in an atmosphere of a mixture of oxygen and nitrogen gases (1:1) [4 MPa (gauge pressure)] for 1 hour and thereby yielded terephthalic acid in a yield of 74.4% with a conversion from p-toluic acid of 77.5%. A small amount of 4-carboxybenzaldehyde was by-produced.
Quantity
15.36 g
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0.232 g
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0.112 g
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0.277 g
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Reaction Step Eight
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107 g
Type
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Reaction Step Nine
Yield
74.4%

Synthesis routes and methods II

Procedure details

In a 500-ml titanium autoclave, 15.36 g (0.113 mol) of p-toluic acid, 0.301 g (1.13 mmol) of N-benzoyloxyphthalimide, 0.112 g (0.45 mmol) of cobalt(II) acetate tetrahydrate, 0. 277 g (1.13 mmol) of manganese(II) acetate tetrahydrate and 104 g of acetic acid were placed, the resulting mixture was stirred at 190° C. in an atmosphere of a mixture of oxygen and nitrogen gases (1:1) [4 MPa (gauge pressure)] for 1 hour and thereby yielded terephthalic acid in a yield of 63.2% with a conversion from p-toluic acid of 67.4%. A small amount of 4-carboxybenzaldehyde was by-produced.
Quantity
15.36 g
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reactant
Reaction Step One
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277 g
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Type
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Yield
63.2%

Synthesis routes and methods III

Procedure details

A mixture of 2 mmol of p-xylene, 0.1 mmol of N-acetoxyphthalimide, 0.01 mmol of cobalt(II) acetate, 0.01 mmol of manganese(II) acetate and 2 ml of acetic acid was stirred at 100° C. in an atmosphere of oxygen gas (1 atm=0.1 MPa) for 14 hours and thereby yielded terephthalic acid, p-toluic acid and p-carboxybenzaldehyde in yields of 79%, 8% and 5%, respectively.
Quantity
2 mmol
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cobalt(II) acetate
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Synthesis routes and methods IV

Procedure details

A process for the production of high purity terephthalic acid comprising the steps of dissolving a crude terephthalic acid in a solvent consisting essentially of water to form an aqueous solution of crude terephthalic acid having a content of 4-carboxybenzaldehyde of at least 1,000 ppm, said crude terephthalic acid being obtained by the oxidation of a paradialkylbenzene, subjecting said aqueous solution of crude terephthalic acid having a content of 4-carboxybenzaldehyde of at least 1,000 ppm to oxidation at a temperature of from 230° to 300° C. and a pressure of 30-100 Kg/cm2 by an oxygen-containing gas at a feed rate of 0.4-10 moles of oxygen per mole of 4-carboxybenzaldehyde contained in the crude terephthalic acid, said oxidation being conducted in the presence of a fixed bed catalyst, to obtain a resultant solution, said aqueous solution of crude terephthalic acid having a concentration of 100-700 g of terephthalic acid per liter of aqueous solution, and subjecting the resultant solution to hydrogenation by hydrogen at a temperature in the range of 270°-300° C. and a hydrogen partial pressure of 5-15 Kg/cm2 in the presence of a catalyst to obtain a high purity terephthalic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Formylbenzoic acid?

A1: this compound has the molecular formula C8H6O3 and a molecular weight of 150.13 g/mol.

Q2: How can this compound be spectroscopically characterized?

A2: this compound can be characterized by various spectroscopic methods, including:

  • NMR Spectroscopy: 1H and 13C NMR can determine the structure and purity of the compound. []
  • FTIR Spectroscopy: Provides information about functional groups present in the molecule, such as carbonyl and carboxyl groups. [, , ]
  • UV-Vis Spectroscopy: Offers insights into the compound's electronic structure and can be used to study its interactions with other molecules. [, , , , ]

Q3: What are the applications of this compound in material science?

A3: this compound serves as a valuable building block for synthesizing various materials:

  • Liquid Crystals: It can be incorporated into the structure of liquid crystals, influencing their mesomorphic properties. [, , ]
  • Metal-Organic Frameworks (MOFs): It acts as a linker in the formation of MOFs, which are porous materials with potential applications in gas storage, separation, and catalysis. [, ]
  • Self-Assembled Monolayers: It can be used to functionalize surfaces, creating self-assembled monolayers for various applications. []

Q4: How does this compound influence the properties of the materials it forms?

A4: The incorporation of this compound can significantly affect the properties of the resulting material:

  • Mesophase Stability: The presence and position of this compound in liquid crystal structures can influence their mesophase stability and transition temperatures. []
  • Porosity and Functionality: In MOFs, the linker length and functionality of this compound can tune the pore size and chemical properties of the framework. []

Q5: Does this compound participate in any catalytic reactions?

A5: While not a catalyst itself, this compound is a valuable building block for synthesizing catalysts:

  • Porphyrin-based catalysts: It can be used in synthesizing porphyrin molecules, which, when incorporated into MOFs, can act as efficient catalysts for reactions like the Knoevenagel condensation. []

Q6: Are there examples of this compound derivatives used in catalytic applications?

A6: Yes, derivatives of this compound can be used in catalytic applications:

  • Self-replicating catalysts: Imine compounds derived from this compound can act as self-replicating catalysts in imine formation reactions, improving yields by shifting the reaction equilibrium. []

Q7: Have computational methods been applied to study this compound and its derivatives?

A7: Yes, computational chemistry plays a role in understanding this compound and its derivatives:

  • Density Functional Theory (DFT): DFT calculations help to determine the electronic structure, vibrational frequencies, and other molecular properties of this compound and its derivatives. [, , ]
  • Molecular Docking: Docking simulations are used to predict the binding interactions and affinities of this compound derivatives with biological targets, such as enzymes. []
  • QSAR Modeling: Quantitative structure-activity relationship (QSAR) models have been developed to correlate the structural features of this compound derivatives with their biological activities, aiding in the design of new compounds with improved properties. []

Q8: How do structural modifications of this compound affect its properties?

A8: Modifying the structure of this compound by introducing different substituents can significantly influence its properties:

  • Electronic Effects: Electron-donating or -withdrawing groups can alter the electron density of the aromatic ring, affecting its reactivity and interactions with other molecules. [, , ]
  • Steric Effects: Bulky substituents can introduce steric hindrance, impacting the molecule's ability to interact with enzymes or fit into binding pockets. []
  • Hydrogen Bonding: Introducing hydrogen-bond donors or acceptors can influence the molecule's solubility, self-assembly properties, and interactions with biological targets. []

Q9: What is known about the stability of this compound and its derivatives?

A9: The stability of this compound and its derivatives can vary depending on the specific compound and environmental conditions:

  • Thermal Stability: Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of this compound derivatives, providing information on their decomposition temperatures. [, ]
  • Hydrolytic Stability: The presence of hydrolytically labile groups, such as esters or imines, can affect the stability of this compound derivatives in aqueous solutions. [, ]

Q10: How can the stability and bioavailability of this compound derivatives be improved?

A10: Several formulation strategies can enhance the stability and bioavailability of this compound derivatives:

  • Encapsulation: Incorporating the compound into nanoparticles or micelles can protect it from degradation and improve its solubility and delivery to target sites. [, ]

Q11: Which analytical methods are used to characterize this compound?

A11: this compound and its derivatives can be characterized and quantified using various analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): Allows for separating and quantifying this compound and its derivatives in complex mixtures. []
  • Mass Spectrometry (MS): Coupled with HPLC (HPLC-MS), it provides accurate mass information, aiding in the identification and characterization of this compound derivatives. [, , ]

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